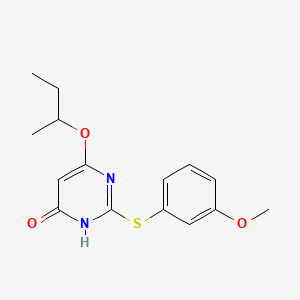
4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- is a complex organic compound that belongs to the pyrimidinone family This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a methoxyphenylthio group and a methylpropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the methoxyphenylthio and methylpropoxy groups. Common reagents used in these reactions include thionyl chloride, methoxyphenylthiol, and methylpropyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA/RNA. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.
類似化合物との比較
Similar Compounds
- 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-ethylpropoxy)-
- 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylbutoxy)-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- lies in its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
生物活性
4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- is a pyrimidinone derivative notable for its unique chemical structure, which includes a pyrimidine ring substituted with a methoxyphenyl thio group and a propoxy group. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with pyrimidinone derivatives.
Chemical Structure and Properties
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 306.38 g/mol
The presence of sulfur in the thio group is significant as it can enhance biological activity through various mechanisms, including enzyme inhibition and receptor interaction.
Biological Activities
Research indicates that 4(1H)-Pyrimidinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that compounds similar to 4(1H)-Pyrimidinone demonstrate antimicrobial properties against various bacterial and fungal strains. The thioether functionality is often linked to increased efficacy in inhibiting microbial growth.
- Anticancer Potential : Similar pyrimidinone derivatives have shown promise in anticancer assays, suggesting that structural modifications can lead to enhanced cytotoxicity against cancer cell lines.
Comparison with Related Compounds
A comparative analysis of structurally related compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one | Methyl instead of propoxy group | Antimicrobial |
| 4(3H)-Pyrimidinone, 2-[(4-methoxyphenyl)thio]-6-(1-methylpropoxy) | Similar thio group but different positioning | Anticancer |
| 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy) | Different methoxy position | Antimicrobial |
The unique combination of the methoxyphenyl thio group and the propoxy substituent distinguishes this compound from others in its class, highlighting the importance of structure-activity relationships in drug design.
While specific mechanisms for 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- are yet to be fully elucidated, it is hypothesized that:
- Enzyme Inhibition : The thioether group may interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may act as a modulator for various biological receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of pyrimidinone derivatives. For instance:
- Antimicrobial Efficacy : A study evaluated several synthesized compounds for their antimicrobial properties using standard bacterial strains. Results indicated that certain derivatives exhibited moderate to high activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that some pyrimidinone derivatives could induce apoptosis, suggesting potential as anticancer agents. The presence of the methoxy group was noted to enhance cytotoxic effects significantly .
特性
CAS番号 |
284681-75-0 |
|---|---|
分子式 |
C15H18N2O3S |
分子量 |
306.4 g/mol |
IUPAC名 |
4-butan-2-yloxy-2-(3-methoxyphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O3S/c1-4-10(2)20-14-9-13(18)16-15(17-14)21-12-7-5-6-11(8-12)19-3/h5-10H,4H2,1-3H3,(H,16,17,18) |
InChIキー |
JKIVBKNDIQQTKV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















